

Application Notes and Protocols for Mass Spectrometry-Based Profiling of IMP-2373

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For Researchers, Scientists, and Drug Development Professionals

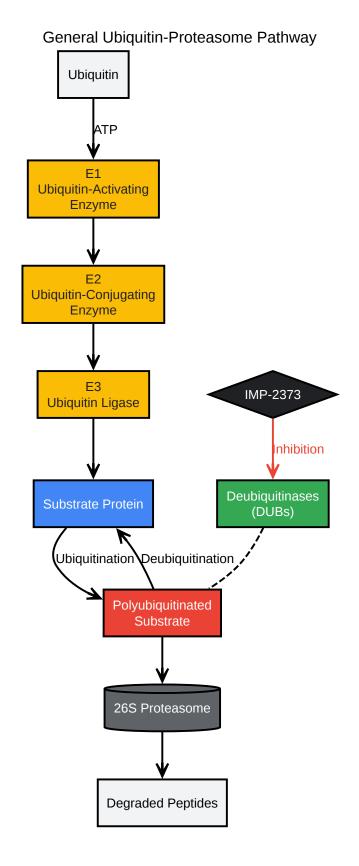
Introduction

IMP-2373 is a potent, covalent, and cell-permeable pan-deubiquitinase (DUB) activity-based probe (ABP).[1][2][3] It utilizes a cyanopyrrolidine (CNPy) "warhead" to covalently modify the active site cysteine of a broad range of DUBs, enabling the assessment of their activity in live cells.[3][4][5] Profiling the cellular targets of IMP-2373 and its impact on downstream pathways through mass spectrometry provides a powerful tool for drug discovery and for understanding the role of DUBs in various physiological and pathological processes, including cancer and neurodegeneration.[4][5][6] These application notes provide detailed protocols for the preparation of samples for both proteomic (DUB target engagement) and metabolomic analysis following treatment with IMP-2373.

Signaling Pathway: The Ubiquitin-Proteasome System and the Role of Deubiquitinases

Deubiquitinases play a crucial role in the ubiquitin-proteasome system (UPS) by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation or modulating their activity and localization.[6] **IMP-2373**, by inhibiting a broad spectrum of DUBs, can lead to the accumulation of polyubiquitinated proteins and alter cellular signaling and metabolism.





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Caption: The role of DUBs in the Ubiquitin-Proteasome System and their inhibition by **IMP-2373**.

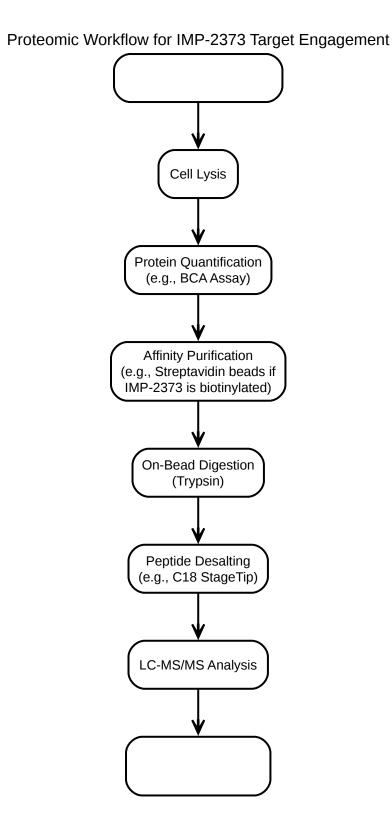
Experimental Protocols

I. Proteomic Profiling of DUB Engagement by IMP-2373 (Activity-Based Protein Profiling - ABPP)

This protocol outlines the enrichment of DUBs covalently bound by **IMP-2373** from cell lysates for identification and quantification by mass spectrometry. This method allows for the determination of the DUB engagement profile of **IMP-2373** in a cellular context.[3][4][7]

Workflow for Proteomic Profiling





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Caption: Workflow for identifying DUBs targeted by **IMP-2373** using affinity purification and mass spectrometry.



A. Cell Culture and Treatment:

- Seed adherent cells (e.g., HeLa, K562) in appropriate culture vessels and grow to 70-80% confluency.[8]
- Treat cells with the desired concentration of IMP-2373 (e.g., 1-25 μM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) in serum-free media.[3]
- For competitive profiling, pre-incubate cells with a specific DUB inhibitor before adding a biotinylated version of IMP-2373.
- B. Cell Lysis and Protein Quantification:
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- · Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- C. Affinity Purification of **IMP-2373**-labeled Proteins: This step assumes the use of a version of **IMP-2373** containing a handle for enrichment, such as a biotin tag.
- Incubate a defined amount of protein lysate (e.g., 1 mg) with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture biotin-IMP-2373-DUB complexes.
- Wash the beads extensively to remove non-specifically bound proteins. A series of washes with high-salt and low-salt buffers is recommended.[9]
- D. On-Bead Digestion:
- Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
- Reduce the proteins with DTT (10 mM) at 56°C for 30 minutes.



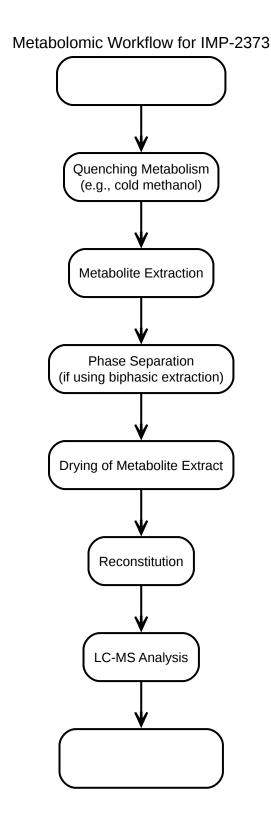
- Alkylate with iodoacetamide (55 mM) for 20 minutes in the dark.
- Digest the proteins with trypsin (e.g., 1 μg) overnight at 37°C.[10]
- E. Sample Preparation for Mass Spectrometry:
- Collect the supernatant containing the digested peptides.
- Acidify the peptides with formic acid.
- Desalt the peptides using C18 StageTips.
- Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

II. Metabolomic Profiling of Cellular Response to IMP-2373

This protocol describes the extraction of metabolites from cells treated with **IMP-2373** for analysis by LC-MS. This can reveal metabolic pathways affected by pan-DUB inhibition.

Workflow for Metabolomic Profiling





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Caption: Workflow for analyzing changes in the cellular metabolome upon treatment with **IMP-2373**.



A. Cell Culture and Treatment:

- Culture cells as described in the proteomics protocol. It is crucial to have a sufficient number
 of cells (e.g., 1x10⁷ cells per sample) for metabolomic analysis.[11]
- Treat cells with IMP-2373 or vehicle control as previously described.
- B. Quenching and Metabolite Extraction:
- Rapidly aspirate the culture medium.
- Wash the cells once with ice-cold 0.9% NaCl solution to remove residual medium.[12]
- Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells to quench enzymatic activity and extract metabolites.[13]
- Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.
- C. Sample Processing:
- Vortex the cell extract thoroughly.
- Centrifuge at high speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet proteins and cell debris.[12][13]
- Transfer the supernatant containing the metabolites to a new tube.
- For quality control, pool a small aliquot from each sample to create a quality control (QC) sample.[13]
- Dry the metabolite extracts using a vacuum concentrator.
- Store the dried extracts at -80°C until analysis.
- D. Sample Preparation for Mass Spectrometry:
- Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC-MS method (e.g., a mixture of water and organic solvent).



- Vortex and centrifuge the reconstituted samples to remove any particulates.
- Transfer the supernatant to autosampler vials for LC-MS analysis.

Data Presentation

Quantitative data from proteomic and metabolomic experiments should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Representative Quantitative Proteomic Data of DUBs Enriched by IMP-2373

DUB Target	Peptide Count (Control)	Peptide Count (IMP-2373)	Fold Change (IMP- 2373/Control)	p-value
USP7	2	45	22.5	<0.001
USP14	1	38	38.0	<0.001
UCHL1	3	52	17.3	<0.001
OTUB1	0	25	-	<0.001
USP30	1	29	29.0	<0.001

Data are hypothetical and for illustrative purposes only.

Table 2: Representative Quantitative Metabolomic Data from Cells Treated with IMP-2373



Metabolite	Relative Abundance (Control)	Relative Abundance (IMP-2373)	Fold Change (IMP- 2373/Control)	p-value
Glucose	1.00	0.65	-1.54	0.021
Lactate	1.00	1.89	1.89	0.005
Glutamine	1.00	0.72	-1.39	0.035
Succinate	1.00	1.55	1.55	0.012
UDP-GlcNAc	1.00	1.48	1.48	0.018

Data are hypothetical and for illustrative purposes only, represented as relative abundance normalized to the control group.

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